Home > Products > Screening Compounds P125429 > 4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine
4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine - 2119574-84-2

4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine

Catalog Number: EVT-3171796
CAS Number: 2119574-84-2
Molecular Formula: C12H11ClFN3
Molecular Weight: 251.69
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-Chloro-N,N,5-trimethyl-4-oxo-3-(6-fluoropyridin-2-yl)-3,5-dihydro-4H-pyridazino[4,5-b]indole-1-acetamide (VUIIS8310)

  • Compound Description: VUIIS8310 is a novel Translocator protein (TSPO)-selective ligand developed for cancer imaging using Positron Emission Tomography (PET). It exhibits a binding affinity comparable to SSR180575. []

(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)

  • Compound Description: MK-4305 is a potent dual orexin receptor antagonist undergoing phase III clinical trials for the treatment of primary insomnia. [] It was developed after identifying metabolic liabilities in a fluoroquinazoline-containing lead compound.

5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144528)

  • Compound Description: SR144528 is a high-affinity cannabinoid CB2 receptor antagonist. Its binding interactions and structure-activity relationships have been studied extensively. []

4-Chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)benzamide, hydrochloride (SSR126768A)

  • Compound Description: SSR126768A is a potent, selective, and orally active oxytocin (OT) receptor antagonist with a long duration of action. It exhibits nanomolar affinity for rat and human OT receptors and has been investigated as a potential tocolytic agent for preterm labor. []

3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP)

  • Compound Description: MTIP is a brain-penetrant, orally bioavailable antagonist of the corticotropin-releasing factor receptor 1 (CRF1). It shows efficacy in animal models of alcoholism and possesses favorable pharmacokinetic properties. []
Source and Classification

This compound is part of ongoing research aimed at developing new pharmaceuticals, especially those targeting inflammatory and metabolic disorders. It falls under the category of heterocyclic compounds, specifically pyrimidines, which are often explored for their pharmacological properties, including anti-inflammatory and anticancer activities .

Synthesis Analysis

The synthesis of 4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine can be achieved through various methods, often involving multi-step processes. A common approach includes:

  1. Formation of the Pyrimidine Core: The initial step typically involves the condensation of appropriate precursors such as chlorinated pyrimidines with fluoropyridines. This can be catalyzed by Lewis acids or bases.
  2. Substitution Reactions: The introduction of the isopropyl group may be achieved through alkylation reactions using isopropyl halides in the presence of a base.
  3. Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Specific parameters such as temperature, reaction time, and solvent choice can significantly affect yield and purity. For example, using zinc chloride as a catalyst in a three-component coupling reaction has been documented to enhance the efficiency of synthesizing similar pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine can be analyzed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance Spectroscopy (NMR): Provides insights into the hydrogen and carbon environments within the molecule.
  • Infrared Spectroscopy (IR): Useful for identifying functional groups based on characteristic absorption bands.
  • X-ray Crystallography: Can be employed to determine the precise arrangement of atoms within the crystal structure.

The compound's molecular formula is C12H12ClFN2C_{12}H_{12}ClFN_2, indicating a relatively complex structure with multiple functional groups that influence its chemical behavior.

Chemical Reactions Analysis

4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine can participate in various chemical reactions:

  1. Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in substitution reactions, making it versatile for further functionalization.
  2. Cross-Coupling Reactions: The compound may undergo cross-coupling with other aryl halides or organometallic reagents to create more complex structures.
  3. Dehydrohalogenation: Under specific conditions, elimination reactions may occur, leading to unsaturated derivatives.

These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .

Mechanism of Action

The mechanism of action for compounds like 4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine often involves interaction with specific biological targets:

  1. Enzyme Inhibition: Many pyrimidine derivatives act as inhibitors of key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) or phosphodiesterases (PDE).
  2. Receptor Modulation: The compound may also interact with various receptors (e.g., serotonin receptors), influencing signaling pathways associated with pain and inflammation.

Research indicates that modifications in the structure significantly affect potency and selectivity against these targets, which is essential for drug development .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine include:

  • Melting Point: Typically determined through differential scanning calorimetry.
  • Solubility: Solubility in various solvents (e.g., ethanol, dimethyl sulfoxide) is crucial for formulation purposes.
  • Stability: The stability under different pH conditions and temperatures must be assessed to ensure efficacy during storage and use.

These properties play a significant role in determining how the compound behaves in biological systems and its suitability for pharmaceutical applications .

Applications

The primary applications of 4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine include:

  1. Pharmaceutical Development: Investigated for its potential anti-inflammatory properties, making it a candidate for treating conditions like arthritis or other inflammatory diseases.
  2. Biochemical Research: Used in studies exploring enzyme inhibition mechanisms or receptor interactions, contributing to broader drug discovery efforts.
  3. Synthetic Chemistry: Serves as an intermediate in synthesizing more complex organic molecules with therapeutic potential.
Introduction and Target Validation

Molecular Design Rationale for ENL YEATS Domain Inhibition

The structural architecture of 4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine (CAS: 2119574-84-2; MW: 251.69; Formula: C₁₂H₁₁ClFN₃) incorporates key pharmacophores engineered for optimal interaction with the ENL YEATS binding pocket [1] [4]. The chloro substituent at the pyrimidine 4-position functions as a leaving group for potential covalent engagement or as a hydrogen bond acceptor, while the 3-fluoropyridinyl moiety provides π-stacking capability complementary to the aromatic cage of the YEATS domain (F59 and Y78 residues). The isopropyl group at position 5 enhances hydrophobic contacts within the sub-pocket accommodating histone alanine residues. This design specifically exploits the unique "R-Kac" recognition signature of the YEATS domain, where the –1 arginine of histone H3 forms charge-stabilized hydrogen bonds with D103 of ENL [2] [3].

Table 1: Molecular Features and Rationale of 4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine

Structural FeatureChemical RoleBiological Target Interaction
4-Chloro substituentElectrophilic centerPotential covalent engagement with nucleophilic residues; hydrogen bond acceptor
3-Fluoropyridinyl ringπ-system with electron deficiencyπ-π stacking with aromatic residues F59/Y78 in YEATS aromatic sandwich
5-Isopropyl groupHydrophobic moietyContacts hydrophobic sub-pocket accommodating histone alanine side chains
Pyrimidine coreRigid scaffoldSpatial orientation of functional groups for "R-Kac" mimicry

Biochemical studies demonstrate that the YEATS domain binds histone H3 peptides acetylated at K27 (KD=30.5 μM), K9 (KD=32.2 μM), and K18 (KD=50.0 μM) [2]. The compound's design prioritizes displacement of these endogenous ligands through competitive binding, thereby disrupting the ENL-histone interaction interface critical for chromatin localization and transcriptional complex assembly.

Role of ENL in Transcriptional Regulation and Oncogenesis

ENL functions as an epigenetic scaffold protein essential for maintaining oncogenic transcription in acute myeloid leukemia. CRISPR-Cas9 depletion studies reveal that ENL, but not its paralog AF9, is indispensable for leukemia maintenance. ENL knockout induces terminal myeloid differentiation, suppresses leukemia proliferation in vitro and in vivo, and downregulates key oncogenic pathways including MYC and leukemia stem cell signatures [2] [5]. Mechanistically, ENL recruits the super elongation complex (SEC) components—including CDK9, AFF1/4, and ELL—to acetylated histone marks through its YEATS domain. This recruitment facilitates RNA polymerase II phosphorylation at serine 2 (S2P), enabling productive transcriptional elongation.

Table 2: ENL-Dependent Oncogenic Pathways in Acute Leukemias

PathwayENL Regulatory MechanismFunctional Consequence of ENL Inhibition
MYC signalingENL occupancy at MYC promoterReduction in Pol II occupancy and MYC transcript levels
Leukemia stem cell programDOT1L-mediated H3K79 methylationDecreased H3K79me2/me3 at HOXA cluster genes
Anti-differentiation signalingRecruitment of EAP complexActivation of myeloid differentiation markers (e.g., CD11b)
Metabolic adaptationPromoter binding of metabolic genesImpaired mitochondrial function and redox balance

Chromatin immunoprecipitation sequencing (ChIP-seq) analyses demonstrate ENL enrichment at promoter-proximal regions (±3kb from TSS) of actively transcribed genes in MOLM-13 and MV4;11 leukemia cells. These ENL-bound genes exhibit significantly higher RNA polymerase II occupancy compared to non-ENL genes. Upon ENL depletion, Pol II recruitment decreases dramatically at target loci, accompanied by reduced CDK9 occupancy and diminished H3K79 methylation—a histone modification catalyzed by the ENL-associated DOT1L methyltransferase [2] [5].

Structural Basis for Targeting Histone Reader Domains in Epigenetic Therapy

The ENL YEATS domain adopts an eight-stranded immunoglobulin-like β-sandwich fold that forms an acidic binding surface for histone acyl-lysine recognition [2] [3] [6]. Co-crystallography studies reveal a conserved "aromatic sandwich" mechanism where the flat acetylamide group of histone H3K27ac is inserted between F59 and Y78 residues via π-π-π stacking interactions. This binding mode extends to other acyl modifications including the recently characterized methacrylation (H3K18mc), where the YEATS domain exhibits selective recognition over bromodomains [6] [9]. The structural plasticity of the YEATS domain enables accommodation of diverse acyl groups (acetyl, crotonyl, methacryl) through hydrophobic expansion of the central cavity.

The compound 4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine exploits this architecture through:

  • Steric mimicry of acyl-lysine: The pyrimidine core positions electronegative atoms to simulate the carbonyl oxygen of acetyl-lysine.
  • Aromatic complementarity: The fluoropyridine ring engages F59/Y78 stacking, displacing the histone aromatic sandwich.
  • Sub-pocket occupancy: The isopropyl group mimics the alanine side chain at histone position -2 relative to Kac.

Table 3: Comparative Recognition Properties of Epigenetic Reader Domains

Reader DomainPreferred ModificationBinding MechanismInhibitor Design Approach
YEATS (ENL)H3K27ac, H3K9ac, H3K18cro, H3K18mcAromatic sandwich (π-π-π stacking)Competitive acyl-mimetic small molecules
Bromodomain (BRD4)H3K27ac, H4K16acHydrogen bonding via conserved asparagineAcetyl-lysine mimetics with triazole scaffolds
Tudor domainH3K4me3, H4K20me3Cation-π interactions with methyl groupsDeep cavity-targeting agents

This structural precision enables selective disruption of YEATS-dependent transcription without globally affecting bromodomain function. Mutagenesis studies confirm that disruption of the aromatic sandwich (e.g., Y78A mutation) reduces histone binding affinity by >17-fold and abrogates ENL's ability to recruit transcriptional machinery [2] [3].

Pharmacological Significance of Selective YEATS Domain Inhibition

Targeting the ENL YEATS domain offers distinct pharmacological advantages over broad epigenetic modulators:

  • Transcriptional specificity: ENL inhibition selectively downregulates leukemia maintenance genes (e.g., MYC, HOXA9, HLX) without global transcriptional shutdown. Gene Set Enrichment Analyses (GSEA) reveal preferential suppression of leukemia stem cell signatures while sparing normal hematopoiesis [2] [5].
  • Combinatorial potential: ENL functionality disruption sensitizes leukemia cells to BET inhibitors by simultaneously targeting distinct nodes of transcriptional control. This synergy arises from complementary effects on Pol II pause-release mechanisms.
  • Degradation capability: The compound serves as a potential warhead for proteolysis-targeting chimeras (PROTACs), as evidenced by the development of MS41—a VHL-recruiting ENL degrader that suppresses leukemia progression in xenograft models [5].

The therapeutic relevance extends beyond MLL-r leukemias, as ENL dependency is observed in other contexts including Wilms' tumors harboring ENL mutations. Pharmacological displacement of ENL from chromatin represents a promising epigenetic therapy paradigm with potential for improved therapeutic windows compared to catalytic inhibitors of chromatin modifiers.

Table 4: Key Compounds Targeting ENL in Experimental Therapeutics

CompoundMechanismTherapeutic EvidenceDevelopment Status
4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidineYEATS domain inhibitorBiochemical binding; target validationPreclinical (chemical probe)
MS41VHL-recruiting ENL degraderSuppresses leukemia in xenograft models; degrades mutant ENLPreclinical
BET inhibitors (e.g., JQ1)Bromodomain inhibitionSynergistic effect with ENL disruptionClinical trials

Table 5: Compound Characterization Data

PropertyValue/Identifier
IUPAC Name4-chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine
CAS Number2119574-84-2
Molecular FormulaC₁₂H₁₁ClFN₃
Molecular Weight251.69 g/mol
SMILESCC(C)C1=CN=C(N=C1Cl)C1=NC=CC=C1F
Canonical SMILESCC(C)C1=CN=C(N=C1Cl)C1=NC=CC=C1F
InChIKeyWRJLZWNMJSKELI-UHFFFAOYSA-N
Related Compound2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidin-4-ol (CAS: 2732991-11-4)

Properties

CAS Number

2119574-84-2

Product Name

4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine

IUPAC Name

4-chloro-2-(3-fluoropyridin-2-yl)-5-propan-2-ylpyrimidine

Molecular Formula

C12H11ClFN3

Molecular Weight

251.69

InChI

InChI=1S/C12H11ClFN3/c1-7(2)8-6-16-12(17-11(8)13)10-9(14)4-3-5-15-10/h3-7H,1-2H3

InChI Key

WRJLZWNMJSKELI-UHFFFAOYSA-N

SMILES

CC(C)C1=CN=C(N=C1Cl)C2=C(C=CC=N2)F

Canonical SMILES

CC(C)C1=CN=C(N=C1Cl)C2=C(C=CC=N2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.